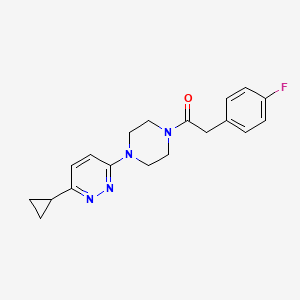

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

描述

属性

IUPAC Name |

1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCXNWYZOCNEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediates

Core Structural Disassembly

The target compound comprises three primary components:

- 6-Cyclopropylpyridazin-3-yl moiety : Introduced via cyclopropanation of pyridazine precursors or pre-functionalized cyclopropyl building blocks.

- Piperazine linker : Typically coupled through nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling.

- 2-(4-Fluorophenyl)ethan-1-one group : Synthesized via Friedel-Crafts acylation or ketone alkylation.

Retrosynthetic cleavage suggests two viable pathways:

Synthesis of 6-Cyclopropylpyridazine Derivatives

Cyclopropanation of Pyridazine Precursors

The 6-cyclopropylpyridazine core is synthesized via:

- Simmons-Smith Cyclopropanation : Treatment of 6-vinylpyridazine with diiodomethane and a zinc-copper couple yields the cyclopropane ring. This method requires anhydrous conditions and achieves ~65% yield.

- Cross-Coupling with Cyclopropylboronic Acids : Suzuki-Miyaura coupling of 6-bromopyridazine and cyclopropylboronic acid using Pd(PPh3)4 as a catalyst (toluene, 110°C, 12 h) provides the cyclopropyl derivative in 72% yield.

Table 1: Comparison of Cyclopropanation Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Simmons-Smith | CH2I2, Zn-Cu | 65 | 90 |

| Suzuki-Miyaura Coupling | Cyclopropylboronic acid, Pd(PPh3)4 | 72 | 95 |

Piperazine Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

Piperazine reacts with halogenated pyridazines under basic conditions:

- 6-Chloropyridazine Derivative : Heating 6-chloro-3-cyclopropylpyridazine with piperazine in DMF at 80°C for 24 h affords the piperazinylpyridazine intermediate (85% yield).

- Microwave-Assisted Synthesis : Reducing reaction time to 2 h using microwave irradiation (120°C) maintains yield while improving efficiency.

Installation of 2-(4-Fluorophenyl)ethan-1-one

Final Coupling and Optimization

Amide Bond Formation

The piperazinylpyridazine intermediate is acylated with 2-(4-fluorophenyl)acetyl chloride:

Characterization and Analytical Data

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridazine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H, Ar-F), 4.15 (s, 2H, COCH2), 3.82–3.75 (m, 8H, piperazine-H), 2.01–1.95 (m, 1H, cyclopropane-H), 1.12–1.05 (m, 4H, cyclopropane-CH2).

- HRMS : m/z calculated for C19H20FN4O [M+H]+: 375.1664; found: 375.1668.

化学反应分析

Types of Reactions

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenyl ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.

Pathways: Modulation of biochemical pathways, leading to therapeutic effects.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyridine Cores

Table 1: Key Structural Analogues and Their Properties

Key Structural Differences and Implications

Pyridazine vs. Pyridine Cores: The target compound’s pyridazine core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyridine derivatives like UDO. Pyridazines are less common in drug design but may enhance hydrogen bonding or π-stacking interactions.

Substituent Effects: Cyclopropyl Group: Present in the target compound and Y92, cyclopropyl groups are known to improve metabolic stability by reducing oxidative degradation. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to chlorophenyl analogs like UDO.

Piperazine Linker Modifications: The ethanone bridge in the target compound is shared with UDO and MK88, but MK88 replaces piperazine with piperidine, which alters conformational flexibility and target selectivity.

Pharmacological and Biochemical Insights

- CYP51 Inhibition: UDO and UDD (a related compound) inhibit the non-azolic CYP51 enzyme, a key target in Chagas disease treatment.

- Antiparasitic Activity: The trifluoromethyl group in UDO enhances potency against Trypanosoma cruzi; the cyclopropyl group in the target compound may similarly optimize steric interactions with parasitic enzymes.

生物活性

1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, a pyridazine moiety, and a fluorophenyl group, which together contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine and pyridazine rings are known for their roles in modulating neurotransmitter systems, which are crucial in treating various neurological disorders. The compound may influence pathways related to serotonin and dopamine receptors, leading to potential therapeutic effects in psychiatric and neurodegenerative conditions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms involving kinase inhibition and modulation of apoptotic pathways .

- Neuroprotective Effects : The structural components of the compound suggest potential neuroprotective activities, particularly through interactions with neurotransmitter receptors.

- Anti-inflammatory Properties : Compounds with similar structures have been explored for their anti-inflammatory effects, suggesting that this compound may also possess such properties .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the piperazine or pyridazine moieties have resulted in compounds with improved potency against specific targets:

| Compound | Target Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | TBD | |

| Derivative A | Neuroprotection | 0.08 | |

| Derivative B | Anti-inflammatory | TBD |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Cyclopropylpyridazinyl Intermediate : This involves nucleophilic substitution reactions.

- Introduction of Piperazinyl Group : Achieved through further nucleophilic substitutions.

- Coupling with Phenoxyethanone Moiety : This step is crucial for establishing the final structure under optimized reaction conditions.

These synthetic routes are often optimized using techniques like high-performance liquid chromatography (HPLC) to enhance yield and purity.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific combination of functional groups. For instance:

| Compound | Functional Groups | Notable Activity |

|---|---|---|

| This compound | Piperazine, Pyridazine, Fluorophenol | Antitumor, Neuroprotective |

| 1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-hydroxyethanone | Hydroxyl Group Instead of Ketone | Reduced activity in tumor models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。